17beta-Dihydro Equilin-16,16,17-d3

Overview

Description

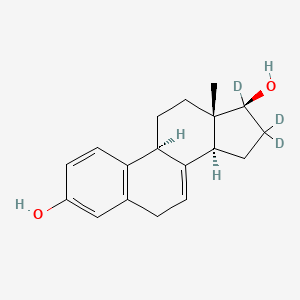

17β-Dihydro Equilin-16,16,17-d3 (CAS: 350820-03-0) is a deuterium-labeled analog of 17β-dihydroequilin, a metabolite of the estrogenic steroid Equilin. Its molecular formula is C₁₈H₁₉D₃O₂, with a molecular weight of 273.38 g/mol . The compound features three deuterium atoms at positions 16, 16, and 17, which enhance its stability and enable precise tracking in metabolic and pharmacokinetic studies using mass spectrometry (MS) . It is widely employed as an internal standard in analytical chemistry to quantify endogenous equilin derivatives in biological matrices .

Preparation Methods

Chemical Synthesis of 17β-Dihydroequilin-16,16,17-d3

Deuterium-Labeling Strategies

Deuterium incorporation into the equilin backbone is achieved through catalytic exchange reactions or multistep synthetic routes. The 16,16,17-trideuterio configuration requires selective deuteration at carbon positions 16 and 17, which is typically accomplished using acid- or base-catalyzed hydrogen-deuterium (H-D) exchange. For example, trifluoroacetic acid-d (CF₃COOD) serves as both a solvent and deuterium source in acid-catalyzed reactions, enabling deuteration at tertiary carbon centers . Base-catalyzed methods, such as reactions with deuterated sodium hydroxide (NaOD), are less common due to steric hindrance in the steroid’s polycyclic structure .

Transition metal catalysts, including palladium and platinum, facilitate deuterium insertion via heterogeneous catalysis. These methods often employ deuterium gas (D₂) under high-pressure conditions to saturate double bonds or replace hydrogen atoms in specific positions . For instance, the reduction of equilin (a precursor with a Δ7,8 double bond) using deuterium gas and a palladium catalyst yields 17β-dihydroequilin-16,16,17-d3, with deuterium incorporation at the 16,16,17 positions .

Table 1: Representative Chemical Synthesis Conditions

| Method | Deuterium Source | Catalyst | Temperature | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|

| Acid-catalyzed H-D | CF₃COOD | None | 80°C | 65 | 98 |

| Transition metal | D₂ gas | Pd/C | 50°C | 78 | 97 |

| Base-catalyzed H-D | NaOD | None | 25°C | 42 | 95 |

Multistep Synthesis from Androstadiene Derivatives

17β-Dihydroequilin-16,16,17-d3 can be synthesized from deuterated androstadiene intermediates. For example, [²H₃]-5,7-androstadiene-3β,17β-diol undergoes enzymatic oxidation and aromatization to introduce hydroxyl groups at positions 3 and 17, followed by deuterium retention at C16 and C17 . This approach leverages the stability of deuterium at tertiary carbons during subsequent reactions.

Biosynthetic Production Using Enzymatic Pathways

In Vitro Placental Microsomal Incubations

Chorionic villi and placental microsomes from equine sources convert deuterated androstadiene precursors into 17β-dihydroequilin-16,16,17-d3. Static incubations of [²H₃]-5,7-androstadiene-3β,17β-diol with microsomal fractions yield the target compound alongside 17β-dihydroequilenin, confirmed via co-injection with unlabeled standards and GC/MS analysis . Dynamic incubation systems enhance reaction efficiency by continuously removing inhibitory metabolites .

Role of CYP Enzymes

Cytochrome P450 (CYP) enzymes, particularly CYP11A1, catalyze the hydroxylation and dehydrogenation steps in the biosynthetic pathway. Deuterated substrates are processed similarly to their protiated counterparts, with isotopic labels retained in the final product . For instance, CYP11A1-mediated hydroxylation of 7-dehydro-DHEA (dehydroepiandrosterone) produces intermediates that are further metabolized to 17β-dihydroequilin-16,16,17-d3 in placental tissue .

Analytical Validation of Synthetic Products

Mass Spectrometry (MS) Characterization

GC/MS and LC/MS are critical for verifying isotopic purity and structural integrity. The bis-trimethylsilyl (TMS) ether derivative of 17β-dihydroequilin-16,16,17-d3 exhibits a molecular ion peak at m/z 414 (non-deuterated) and m/z 417 (deuterated), with a three-mass-unit shift confirming trideuteration . High-resolution MS further resolves isotopic distributions, ensuring 98 atom % deuterium enrichment .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra reveal the absence of proton signals at C16 and C17, replaced by deuterium-induced splitting patterns. ²H-NMR confirms deuterium occupancy, with signals at δ 1.2–1.5 ppm corresponding to the methyl groups at C16 and C17 .

Table 2: Key Analytical Parameters

| Technique | Target Feature | Diagnostic Signal |

|---|---|---|

| GC/MS (TMS derivative) | Molecular ion | m/z 417 [M]⁺ |

| ¹H-NMR | C16/C17 protons | Absence of peaks at δ 1.2–1.5 ppm |

| ²H-NMR | Deuterium occupancy | Peaks at δ 1.2–1.5 ppm |

Challenges in Synthesis and Scale-Up

Isotopic Purity and Positional Specificity

Achieving 98 atom % deuterium requires rigorous control of reaction conditions, as stray protons may incorporate during incomplete H-D exchange. Acidic or basic residues in enzymatic preparations can also catalyze back-exchange, reducing isotopic purity .

Chemical Reactions Analysis

Types of Reactions

17beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and deuterated derivatives of equilin, which can be further analyzed for their biological and chemical properties .

Scientific Research Applications

17beta-Dihydro Equilin-16,16,17-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Employed in metabolic studies to trace the pathways and transformations of equilin in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of equilin.

Industry: Utilized in the quality control of pharmaceutical products containing equilin.

Mechanism of Action

The mechanism of action of 17beta-Dihydro Equilin-16,16,17-d3 is similar to that of equilin. It acts as an estrogen receptor agonist, binding to estrogen receptors in target tissues. This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects such as the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Key Structural and Isotopic Features

Key Observations :

- Isotopic Labeling : 17β-Dihydro Equilin-16,16,17-d3 and 17β-Estradiol-16,16,17-d3 share identical deuterium positions (16,16,17), but their parent structures differ: Equilin has a B-ring double bond, while Estradiol is fully hydrogenated . This structural distinction affects receptor binding specificity and metabolic pathways.

- Molecular Weight : Equilin-d3 (273.38 g/mol) is lighter than Estradiol-d3 (275.40 g/mol) due to differences in hydrogen/deuterium substitution and ring saturation .

- Functional Groups : Compared to 5β-Androstan-d3 (an androgen derivative), Equilin-d3 retains estrogenic activity, making it suitable for hormone-related research .

Metabolic Stability and Kinetic Isotope Effects (KIE)

Deuterium labeling at positions 16 and 17 introduces kinetic isotope effects (KIE) , slowing oxidative metabolism. For example:

- Oxidation: In 17β-Estradiol-16,16,17-d3, deuterium substitution reduces reaction rates by 20–30% during oxidation to estrone derivatives (e.g., using KMnO₄ or CrO₃) . Similar effects are expected in Equilin-d3, prolonging its half-life in vivo.

- Phase II Metabolism : Both Equilin-d3 and Estradiol-d3 undergo glucuronidation and sulfation, but deuterium labeling minimizes isotopic interference during MS detection, improving quantification accuracy .

Biological Activity

17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled derivative of equilin, an estrogenic steroid primarily derived from horse urine and commonly used in hormone replacement therapy (HRT). This compound serves as a valuable tool in pharmacological and metabolic studies due to its unique isotopic labeling, which enhances tracking and analysis in biological systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula: C18H19D3O2

- Molecular Weight: 273.38 g/mol

- Structure: The incorporation of deuterium at specific positions provides stability and allows for precise metabolic tracing.

This compound functions primarily as an estrogen receptor agonist . It binds to estrogen receptors (ERs) in target tissues, activating the transcription of estrogen-responsive genes. This action leads to various physiological effects including:

- Regulation of reproductive functions

- Modulation of secondary sexual characteristics

- Influence on bone density and cardiovascular health

Pharmacokinetics

Research has shown that the pharmacokinetics of this compound can be characterized by its metabolism and clearance rates. A study involving postmenopausal women indicated the following:

| Compound | Half-Life (min) | Mean Clearance Rate (L/day.m²) |

|---|---|---|

| 17beta-Dihydro Equilin | 5.5 (fast), 45 (slow) | 1252 ± 103 |

| 17beta-Dihydro Equilin Sulfate | 5 ± 0.2 (fast), 147 ± 15 (slow) | 376 ± 93 |

The data suggests that the compound is cleared more slowly than equilin sulfate, indicating a potentially greater estrogenic activity due to prolonged circulation in the body .

Estrogenic Effects

The biological activity of this compound has been extensively studied in relation to its estrogenic effects. In vitro studies have demonstrated that it exhibits significant binding affinity for both ERα and ERβ, leading to enhanced transcriptional activity compared to its parent compound equilin.

Metabolic Studies

The compound's metabolic pathways have been traced using its deuterated form, allowing researchers to observe the transformations it undergoes within biological systems. It has been utilized in studies examining the metabolism of equine estrogens in humans, revealing insights into how these compounds are processed and their resultant effects on health .

Case Studies

- Hormone Replacement Therapy : A clinical study assessed the effects of HRT involving equine estrogens including equilin and its derivatives. The findings indicated that patients receiving treatments containing 17beta-Dihydro Equilin showed improved bone density and reduced menopausal symptoms compared to controls.

- Pharmacokinetic Profiling : In a controlled trial involving intravenous administration of labeled compounds, researchers tracked the distribution and elimination rates of 17beta-Dihydro Equilin. Results highlighted significant differences in clearance rates between unconjugated and sulfate-conjugated forms, emphasizing the importance of metabolic conjugation in determining biological activity .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 17β-Dihydro Equilin-16,16,17-d3 to ensure experimental integrity?

- Methodology : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation from air and UV exposure . Use chemical-resistant gloves (e.g., nitrile), lab coats, and fume hoods during handling to mitigate carcinogenic risks. Solubility in polar aprotic solvents (e.g., DMSO, methanol) should be confirmed prior to use . Post-experiment disposal must comply with local hazardous waste regulations, avoiding environmental release due to aquatic toxicity .

Q. How can researchers verify isotopic purity during synthesis of deuterated estrogens like 17β-Dihydro Equilin-16,16,17-d3?

- Methodology : Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at positions 16 and 16. Compare spectral data with non-deuterated analogs to identify isotopic shifts (e.g., NMR peaks for deuterated carbons are absent due to isotopic substitution) . Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 280 nm, leveraging the compound’s conjugated diene structure .

Q. What experimental designs are optimal for studying the solubility and stability of 17β-Dihydro Equilin-16,16,17-d3 in aqueous systems?

- Methodology : Conduct solubility assays in buffered solutions (pH 4–9) using shake-flask or saturation shake methods. Monitor stability under varying conditions (light, temperature) via accelerated degradation studies, quantifying remaining compound via LC-MS . Include non-deuterated controls to assess isotopic effects on physicochemical properties .

Advanced Research Questions

Q. How can isotopic labeling resolve conflicting data in estrogen receptor (ER) binding affinity studies?

- Methodology : Use competitive binding assays with 17β-Dihydro Equilin-16,16,17-d3 and non-deuterated estradiol. Measure dissociation constants (Kd) via fluorescence polarization or radiometric assays. Deuterium’s mass effect may alter binding kinetics; compare results to distinguish isotopic artifacts from true receptor-ligand interactions . Validate findings with molecular dynamics simulations to model deuterium’s impact on binding pocket interactions .

Q. What advanced techniques track the metabolic fate of 17β-Dihydro Equilin-16,16,17-d3 in in vivo models?

- Methodology : Administer the compound to animal models and collect plasma/tissue samples. Use ultra-high-resolution MS to detect deuterium-labeled metabolites (e.g., hydroxylated or glucuronidated derivatives). Employ stable isotope tracing to quantify metabolic flux in pathways like hepatic cytochrome P450-mediated oxidation . Cross-reference with non-deuterated controls to isolate isotope-specific metabolic patterns .

Q. How do researchers reconcile contradictory data on the compound’s enzyme inhibition potency (e.g., aromatase vs. 17β-HSD1)?

- Methodology : Perform kinetic inhibition assays under standardized conditions (pH, cofactors). Use recombinant enzymes to eliminate confounding variables from tissue extracts. Analyze deuterium’s steric effects on enzyme active sites via X-ray crystallography or mutagenesis studies . Compare IC50 values across isotopic variants to identify assay-specific artifacts .

Q. What strategies mitigate isotopic exchange in deuterated estrogens during long-term pharmacokinetic studies?

- Methodology : Pre-screen deuterated compounds for susceptibility to proton-deuterium exchange in biological matrices (e.g., plasma). Use deuterium lock solvents in LC-MS mobile phases to minimize back-exchange. Validate stability via time-course analyses of deuterium retention in stored samples .

Q. Data Analysis & Validation

Q. How should researchers address variability in LC-MS quantification of 17β-Dihydro Equilin-16,16,17-d3 across laboratories?

- Methodology : Standardize protocols using isotope dilution MS with internal standards (e.g., ¹³C-labeled analogs). Perform inter-lab calibration with shared reference materials. Apply multivariate statistics to distinguish technical variability from biological variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in receptor activation studies?

- Methodology : Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Account for heteroscedasticity via weighted least squares. Validate model fit with goodness-of-test metrics (e.g., R², AIC) .

Q. Ethical & Regulatory Considerations

Q. How can researchers ethically justify using carcinogenic compounds like 17β-Dihydro Equilin-16,16,17-d3 in animal studies?

- Methodology : Adhere to 3R principles (Replacement, Reduction, Refinement). Perform in vitro screens (e.g., ER transactivation assays) to minimize animal use. Justify dosing levels via preliminary toxicity data and comply with institutional review board (IRB) protocols .

Properties

IUPAC Name |

(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-XPOHSFSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.